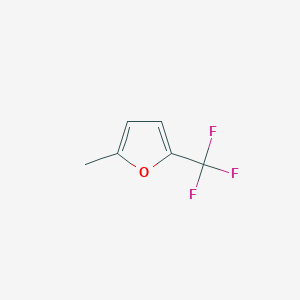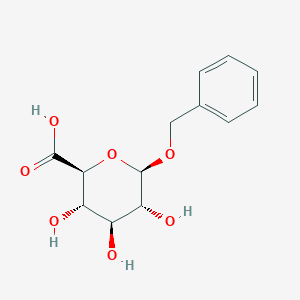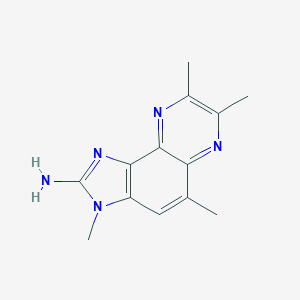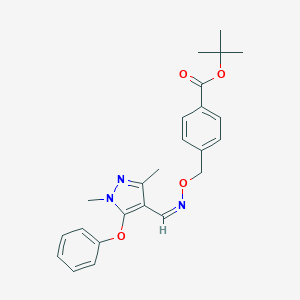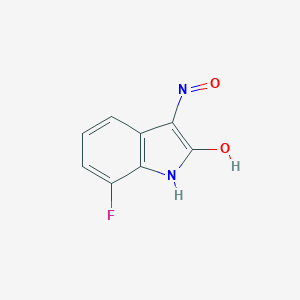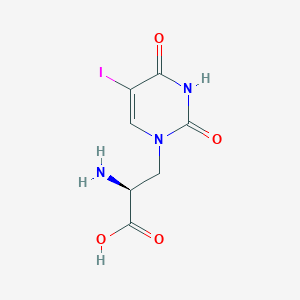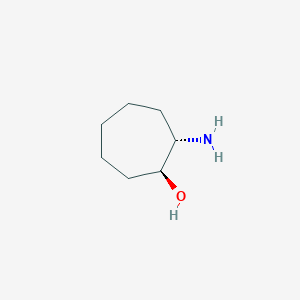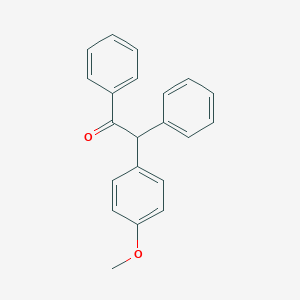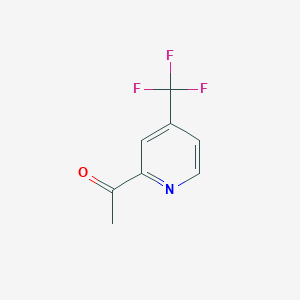
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of a new pyrrole derivative, which was catalyzed by natural hydroxyapatite . Although the specific synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . The geometrical parameters of these compounds are found to be in agreement with the experimental data, suggesting a reliable prediction of the structure of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone could be made using similar methods.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone. However, the reactivity of the carbonyl group in similar compounds is highlighted, with the fluorine atom and ethanone moiety playing crucial roles in molecular binding . This suggests that the trifluoromethyl group in the compound of interest may also influence its reactivity and binding properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. The vibrational frequencies and assignments are investigated using FT-IR, and the stability of the molecules is analyzed using NBO analysis . HOMO-LUMO analysis is used to determine charge transfer within the molecules, and molecular electrostatic potential (MEP) studies indicate the regions of negative and positive charge . These studies provide insights into the nonlinear optical properties and the potential sites for electrophilic and nucleophilic attacks, which could be extrapolated to understand the properties of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
-
General Information : “1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 145947-94-0 and Linear Formula: C8H6F3NO .
-
Related Compounds : While not directly related to “1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone”, compounds derived from “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” have shown significant antimicrobial activity. Also, derivatives of 1,3-diazole, which is a different compound but also a nitrogen heterocycle like pyridine, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Imidazole Containing Compounds : Although not directly related to “1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone”, compounds containing imidazole, a five-membered heterocyclic moiety, have shown a broad range of therapeutic activities. These include analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
-
Related Compounds : Compounds derived from “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” are used in diverse fields, including pharmaceuticals, agrochemicals, and materials science.
-
Imidazole Containing Compounds : Although not directly related to “1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone”, compounds containing imidazole, a five-membered heterocyclic moiety, have shown a broad range of therapeutic activities. These include analgesics, antifungal, antihypertensive, antiobesity, antitumor , antiviral, anthelmintic, antitubercular , antiulcer, antihistaminic , anti-inflammatory, antidepressant , antidiabetic , anticonvulsant , antiallergic , antirheumatic , antiasthmatic, alpha-blockers , antiprotozoal , antiaging, anticoagulant, antimalarial , and antiamoebic activity .
-
Related Compounds : Compounds derived from “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” are used in diverse fields, including pharmaceuticals, agrochemicals, and materials science.
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNGQCPUYARKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone | |
CAS RN |
145947-94-0 | |
| Record name | 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

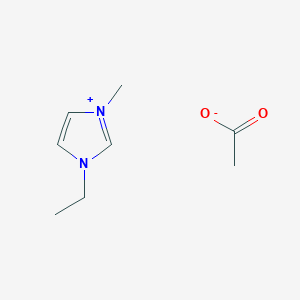
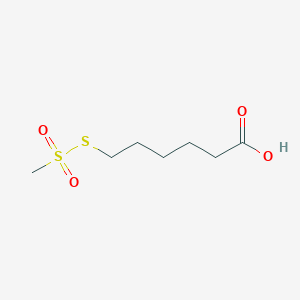
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
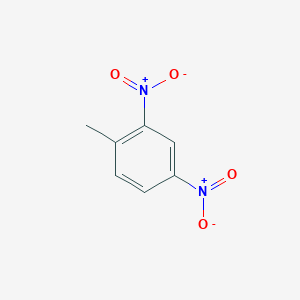
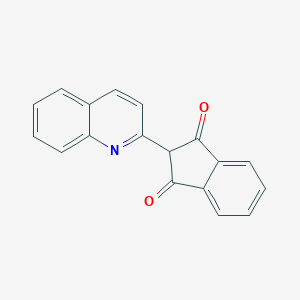
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
